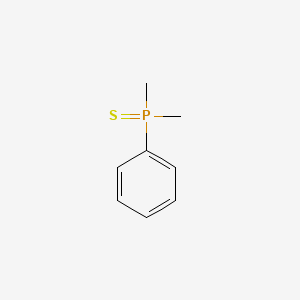
3,4-dimethyl-N,N-diphenylaniline
概要
説明
3,4-Dimethyl-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two phenyl groups attached to the nitrogen atom, along with two methyl groups on the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N,N-diphenylaniline typically involves the arylation of diphenylamine. One common method is the reaction of diphenylamine with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3,4-Dimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
3,4-Dimethyl-N,N-diphenylaniline has several applications in scientific research:
Organic Electronics: Used as an n-type dopant in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties.
Materials Science: Employed in the development of high-performance polymers and conductive materials.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in various biochemical pathways.
Industrial Applications: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 3,4-dimethyl-N,N-diphenylaniline involves its interaction with molecular targets such as electron-transport proteins and enzymes. The compound can act as an electron donor or acceptor, facilitating redox reactions in various pathways. Its unique structure allows it to participate in charge transfer processes, making it valuable in electronic applications .
類似化合物との比較
Similar Compounds
Triphenylamine: Similar in structure but lacks the methyl groups on the benzene ring.
N,N-Diphenylaniline: Similar but without the methyl groups.
4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group instead of the methyl groups.
Uniqueness
3,4-Dimethyl-N,N-diphenylaniline is unique due to the presence of both methyl groups and phenyl groups, which confer distinct electronic properties. This combination enhances its stability and makes it suitable for specific applications in organic electronics and materials science .
特性
IUPAC Name |
3,4-dimethyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(15-17(16)2)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRBXHLWUCOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595689 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173460-10-1 | |
| Record name | 3,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
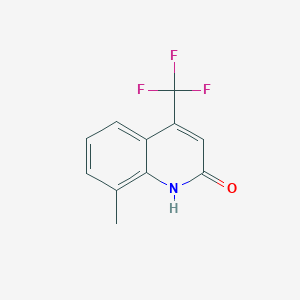
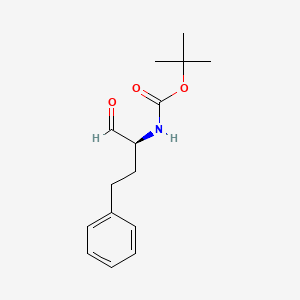
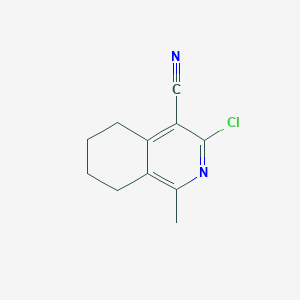

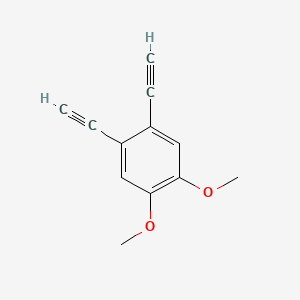

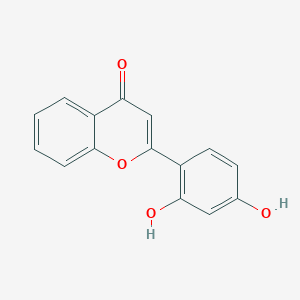

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)



